9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride
Overview
Description
The compound “9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride” is a hydrochloride salt of a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy currency of cells .
Molecular Structure Analysis
The molecular structure would consist of a purine ring (a type of heterocyclic aromatic organic compound), substituted at the 9-position with an ethylaminoethyl group .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical for purines, such as alkylation, acylation, or halogenation . The presence of the ethylaminoethyl group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies and Tautomerism
Research on N-methoxy-9-methyl-9H-purin-6-amines, which share a core purine structure with the compound , has revealed insights into the synthesis, tautomerism, and alkylation of these compounds. Variations in amino/imino tautomer ratios among such compounds have been observed, with tautomers identified through NMR methods. These studies provide foundational knowledge on the chemical behavior and modification possibilities for purine derivatives, potentially applicable to 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride (Roggen & Gundersen, 2008).
Process Development at Scale
The development of pharmaceutical manufacturing processes for purine derivatives, including those with complex N-benzylated structures, underscores the feasibility of large-scale synthesis. This knowledge aids in the understanding of process scalability for related compounds (Shi et al., 2015).
Biological Activity and Applications
Antibacterial and Antifungal Properties
Purine derivatives have been explored for their antibacterial and antifungal activities, demonstrating the potential of purine structures in developing new antimicrobial agents. This suggests a possible research avenue for evaluating the microbial activity of 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride (Govori, 2017).
Plant Growth Regulation
The potential for purine derivatives to act as plant growth regulators has been identified, indicating the versatility of these compounds in agricultural research. Such applications highlight the diverse functional potential of purine analogs, including possible roles in enhancing crop yields and stress resistance (El-Bayouki et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-[2-(ethylamino)ethyl]purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c1-2-11-3-4-15-6-14-7-8(10)12-5-13-9(7)15;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWNUVRKVCEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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